molecular formula C9H12Cl2F2N2 B14045418 3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride

3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride

Cat. No.: B14045418
M. Wt: 257.10 g/mol
InChI Key: TVQPWVDCRSIWCD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 It is a derivative of pyridine, substituted with fluorine atoms and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropyridine and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and ensure consistent product quality.

    Automated Purification Systems: These systems are employed to streamline the purification process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Addition Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation or reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-formyl pyridine: This compound is similar in structure but contains a formyl group instead of a pyrrolidine ring.

    ®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: This compound has a single fluorine atom and a similar pyrrolidine ring.

    (S)-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms.

Uniqueness

3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride is unique due to the presence of two fluorine atoms and a pyrrolidine ring, which confer specific chemical properties and reactivity. Its unique structure makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H12Cl2F2N2

Molecular Weight

257.10 g/mol

IUPAC Name

3,5-difluoro-4-pyrrolidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C9H10F2N2.2ClH/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8;;/h4-5,8,13H,1-3H2;2*1H

InChI Key

TVQPWVDCRSIWCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=NC=C2F)F.Cl.Cl

Origin of Product

United States

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